molecular formula C13H19NO2 B2975948 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol CAS No. 262425-92-3

4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol

Cat. No.: B2975948
CAS No.: 262425-92-3
M. Wt: 221.3
InChI Key: VQTVUGIHYCXTRL-UHFFFAOYSA-N
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Description

4-[2-(1-Pyrrolidinyl)ethoxy]Benzenemethanol is a benzyl alcohol derivative featuring a pyrrolidine ring linked via a two-carbon ethoxy chain to the benzene ring. The pyrrolidine moiety (a five-membered saturated nitrogen ring) contributes to the compound’s basicity and ability to engage in hydrogen bonding, which may influence its pharmacokinetic properties.

Properties

IUPAC Name

[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-11-12-3-5-13(6-4-12)16-10-9-14-7-1-2-8-14/h3-6,15H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTVUGIHYCXTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262425-92-3
Record name {4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-(1-pyrrolidinyl)ethyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-hydroxybenzyl alcohol attacks the electrophilic carbon of 2-(1-pyrrolidinyl)ethyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Piperidine Analogue: 4-[2-(1-Piperidinyl)ethoxy]Benzenemethanol Hydrochloride

  • Structure : Replaces pyrrolidine with piperidine (six-membered nitrogen ring).
  • Molecular Formula: C14H22ClNO2 (hydrochloride salt; same as pyrrolidine analogue per , though this may reflect a data discrepancy) .
  • Piperidine’s higher basicity (pKa ~11) compared to pyrrolidine (pKa ~10) could influence solubility and bioavailability.

Dimethylamino Variant: α-[[2-(Dimethylamino)ethoxy]methyl]-4-(4-fluorophenoxy)Benzenemethanol Hydrochloride

  • Structure: Features a dimethylamino group (-N(CH3)2) instead of pyrrolidine, with an additional fluorophenoxy substituent.
  • Molecular Formula: C18H23ClFNO3 (MW: 355.83 g/mol; CAS 131961-73-4) .
  • The fluorophenoxy group introduces electron-withdrawing effects, which may stabilize the molecule against oxidative degradation.

Benzoic Acid Derivative: 4-[2-(1-Pyrrolidinyl)ethoxy]Benzoic Acid Hydrochloride

  • Structure: Replaces the benzenemethanol group with a benzoic acid moiety.
  • Key Differences: The carboxylic acid group increases hydrophilicity and may enable salt formation, improving solubility. This derivative could act as a metabolite or prodrug of the benzenemethanol parent compound.

Complex Derivatives: NNC 45-0781

  • Structure : Incorporates the 4-[2-(1-pyrrolidinyl)ethoxy]phenyl group into a chromene scaffold.
  • Molecular Formula: C27H29NO3 (MW: 415.52 g/mol; CAS 207277-66-5) .
  • Pharmacological Relevance : Functions as a selective estrogen receptor modulator (SERM) for osteoporosis treatment. The pyrrolidinyl ethoxy group likely contributes to receptor binding specificity.

Comparative Data Table

Compound Name Substituent Ring/Group Functional Group Molecular Weight (g/mol) CAS Number Key Applications/Notes
4-[2-(1-Pyrrolidinyl)ethoxy]Benzenemethanol HCl Pyrrolidinyl ethoxy 5-membered N-ring Benzenemethanol 283.79 (C14H22ClNO2) 223251-41-0 Pharmaceutical intermediate
4-[2-(1-Piperidinyl)ethoxy]Benzenemethanol HCl Piperidinyl ethoxy 6-membered N-ring Benzenemethanol 283.79 (C14H22ClNO2)* 223251-41-0 Structural analogue
α-[[2-(Dimethylamino)ethoxy]methyl]-4-(4-fluorophenoxy)Benzenemethanol HCl Dimethylamino ethoxymethyl Fluorophenoxy Benzenemethanol 355.83 (C18H23ClFNO3) 131961-73-4 Modified bioavailability
4-[2-(1-Pyrrolidinyl)ethoxy]Benzoic Acid HCl Pyrrolidinyl ethoxy 5-membered N-ring Benzoic acid 295.78 (C14H18ClNO3) - Solubility-enhanced derivative
NNC 45-0781 Chromene + pyrrolidinyl Chromene core Hydroxy chromone 415.52 (C27H29NO3) 207277-66-5 SERM for osteoporosis

*Note: The identical molecular formula for pyrrolidine and piperidine analogues may indicate a data inconsistency in .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The pyrrolidine ring’s smaller size and higher ring strain compared to piperidine may enhance binding affinity in certain targets, as seen in NNC 45-0781’s SERM activity .
  • Pharmacokinetics : Hydrochloride salts (e.g., CAS 223251-41-0) improve aqueous solubility, critical for oral bioavailability .
  • Synthetic Utility : The benzoic acid derivative () could serve as a precursor for ester prodrugs, leveraging carboxylate reactivity for targeted delivery.

Biological Activity

4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure, featuring a pyrrolidinyl group and a benzylic alcohol moiety, suggests diverse interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol is C15H21NO2C_{15}H_{21}NO_2, with a molecular weight of approximately 247.34 g/mol. The compound is characterized by the presence of a pyrrolidine ring, which is known for its role in various psychoactive substances, enhancing its solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic natural substrates or ligands, allowing it to bind to active sites and modulate biological functions. This interaction can result in various pharmacological effects depending on the target pathway involved.

Pharmacological Effects

Research indicates that 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol may exhibit several pharmacological properties:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
  • Receptor Modulation : The compound has shown potential as a modulator of neurotransmitter receptors, particularly those associated with the central nervous system (CNS). This activity may relate to its structural similarity to known psychoactive compounds.

Toxicity and Safety

Toxicological assessments have indicated that the compound possesses low to moderate acute toxicity. In animal studies, median lethal doses (LD50) ranged from 1200 to 1784 mg/kg body weight in rats, suggesting caution in handling and application .

Case Studies

  • Study on CNS Activity : A study explored the interaction of similar compounds with melanin-concentrating hormone receptor 1 (MCHr1), highlighting the potential for weight loss applications through modulation of appetite-regulating pathways .
  • Skin Sensitization Assessment : In dermatological studies, the compound was evaluated for skin sensitization potential. Results indicated varied responses among test subjects, suggesting that while some individuals might exhibit sensitivity, others may not show any adverse reactions .

Comparison with Similar Compounds

The biological activity of 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol can be compared with other structurally related compounds:

Compound NameMolecular FormulaKey Features
4-[2-(1-pyrrolidinyl)benzoic acid]C_{15}H_{19}NO_2Contains a carboxylic acid group; potential anti-inflammatory properties
4-(pyrrolidin-1-yl)benzonitrileC_{13}H_{14}N_2Exhibits CNS activity; used in pain management

The unique combination of functionalities in 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol allows for distinct pharmacological profiles compared to these similar compounds.

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